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Compound of Interest

7-Methoxy-1H-pyrrolo[3,2-
Compound Name:
cJpyridine

Cat. No.: B1449874

An In-Depth Technical Guide to 7-Methoxy-1H-pyrrolo[3,2-c]pyridine: Structure, Synthesis,
and Therapeutic Potential

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered
significant attention in medicinal chemistry and drug discovery. Its unique structural and
electronic properties make it an ideal building block for developing targeted therapeutics. This
guide provides a comprehensive technical overview of a specific derivative, 7-Methoxy-1H-
pyrrolo[3,2-c]pyridine, focusing on its chemical structure, physicochemical properties,
synthetic pathways, and profound biological activities. The scaffold is particularly notable for its
role in the development of potent inhibitors of critical oncology targets, including protein
kinases like Monopolar Spindle 1 (MPS1) and FMS kinase, as well as its function as a
colchicine-binding site inhibitor that disrupts microtubule dynamics. This document is intended
for researchers, medicinal chemists, and drug development professionals seeking to leverage
this versatile scaffold in their therapeutic programs.

Introduction: The Rise of the 1H-pyrrolo|[3,2-
c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have
become foundational motifs in modern pharmacology. Their ability to engage in various non-
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covalent interactions, including hydrogen bonding, and to serve as bioisosteres for other
aromatic systems has led to their incorporation into numerous clinically relevant molecules.[1]
Among the six possible isomers, the 1H-pyrrolo[3,2-c]pyridine system has emerged as a
particularly valuable framework.

This scaffold serves as a conformationally restricted bioisostere for the cis-olefin bond found in
natural products like combretastatin A-4, a potent anti-cancer agent.[2] This structural mimicry
enhances metabolic stability while preserving or even enhancing biological potency, making it a
highly sought-after starting point for novel drug candidates.[2] This guide delves into the
specifics of the 7-methoxy substituted variant, a key analog for exploring structure-activity
relationships (SAR) within this important chemical class.

Chemical Structure and Physicochemical Properties

The foundational structure of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring
fused to a pyridine ring, with a methoxy group substitution at the C7 position. This substitution
can significantly influence the molecule's electronic properties, solubility, and metabolic stability,
making it a critical point for medicinal chemistry optimization.

Chemical Structure:
Physicochemical Data Summary

While specific experimental data for the 7-methoxy derivative is not widely published, the
properties can be calculated or inferred from the parent compound and related analogs. The
table below summarizes key identifiers for the parent scaffold and the target compound.
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Value (7-Methoxy-1H- Value (Parent 1H-

Property . .y
pyrrolo[3,2-c]pyridine) pyrrolo[3,2-c]pyridine)

CAS Number Not available 271-34-1[3]

Molecular Formula CsHsN20 C7HeN-2

Molecular Weight 148.16 g/mol 118.14 g/mol
Predicted: Off-white to pale

Appearance .
yellow solid

) Typically >95% for research-
Purity

grade chemicals

Synthetic Strategies and Methodologies

The efficient synthesis of the 1H-pyrrolo[3,2-c]pyridine core is crucial for generating analog
libraries to probe biological targets. Modern synthetic chemistry has produced several robust
routes, with palladium-mediated cross-coupling reactions being particularly effective.

Rationale for Synthetic Design

A successful synthetic strategy must be versatile, allowing for the introduction of diverse
substituents at multiple positions (N-1, C-2, C-6, C-7, etc.). A domino approach involving
Sonagashira coupling followed by intramolecular cyclization is a highly efficient method for
constructing the bicyclic core.[4] This allows for late-stage diversification, which is a
cornerstone of modern medicinal chemistry programs.

Proposed Experimental Protocol: Domino
Sonagashiral/Cyclization Route

This protocol outlines a plausible, state-of-the-art method for synthesizing the 1H-pyrrolo[3,2-
c]pyridine core, which can be adapted for the 7-methoxy target by selecting the appropriate
starting materials.

e Step 1: Sonagashira Coupling. To a solution of an appropriately substituted 4-amino-2-
bromo-5-iodopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent mixture like
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dioxane/water, add a palladium catalyst such as PdClz(dppf) (0.1 eq) and a base like K2COs
(2.5 eq).[4]

o Step 2: Reaction Execution. Purge the reaction vessel with an inert gas (e.g., argon) and
heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the
starting materials are consumed.

e Step 3: Domino Cyclization. The initial coupling product will undergo a palladium-catalyzed
intramolecular cyclization in situ to form the 1H-pyrrolo[3,2-c]pyridine ring system.[4]

e Step 4: Work-up and Purification. Upon completion, cool the reaction to room temperature,
dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The
combined organic layers are then washed, dried, and concentrated under reduced pressure.

» Step 5: Final Purification. The crude product is purified using column chromatography on
silica gel to yield the desired 1H-pyrrolo[3,2-c]pyridine intermediate.

e Step 6: Further Functionalization. The resulting bromo-substituted pyrrolopyridine can then
undergo further palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig) to install additional diversity elements.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic approach for creating a library of 1H-
pyrrolo[3,2-c]pyridine derivatives.
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Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.
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Biological Activity and Therapeutic Applications

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform that has been successfully
employed to develop inhibitors for multiple, distinct classes of biological targets, primarily in
oncology.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in
cancer, making them high-value therapeutic targets.

Monopolar Spindle 1 (MPS1) Kinase: MPSL1 is a key protein kinase that governs the spindle
assembly checkpoint (SAC), a crucial process ensuring proper chromosome segregation

during mitosis.[5] Many tumors with chromosomal instability are highly dependent on MPS1
for survival, making it a compelling oncology target.[4] Structure-based drug design has led

to the discovery of orally bioavailable 1H-pyrrolo[3,2-c]pyridine derivatives that are potent
and selective inhibitors of MPS1, demonstrating excellent translation from in vitro
biochemical assays to cell-based anti-proliferative activity.[4][5]

o FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a central role in
the proliferation and survival of monocytes and macrophages.[6] Its overexpression is
implicated in various cancers (ovarian, prostate, breast) and inflammatory conditions like
rheumatoid arthritis. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified
as potent FMS kinase inhibitors, showing promise as candidates for both anticancer and

anti-arthritic drug development.[6]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, this scaffold has proven highly effective as a microtubule-targeting

agent.

e Mechanism as Colchicine-Binding Site Inhibitors (CBSIs): A new series of 1H-pyrrolo[3,2-
c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding
site on B-tubulin.[7][8] This binding event prevents the polymerization of tubulin dimers into
microtubules.
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o Downstream Cellular Effects: The disruption of microtubule dynamics has profound
consequences for rapidly dividing cancer cells. It leads to a halt in the cell cycle at the G2/M
phase, ultimately triggering programmed cell death (apoptosis).[8][9] These compounds have
shown potent antiproliferative activities against various human cancer cell lines, including
HelLa (cervical), SGC-7901 (gastric), and MCF-7 (breast), with ICso values in the low
nanomolar to micromolar range.[7][8]

Summary of Biological Activity

Compound T ¢ Mechanism of  Therapeutic Representative
arge

Class < Action Area ICso0
Pyrrolo[3,2- N

o ] ATP-competitive Cancer,
c]pyridine FMS Kinase o ] 30-60 nM[6]

i inhibition Inflammation
Amides
Substituted -
] ATP-competitive 0.04 pM

Pyrrolo[3,2- MPS1 Kinase o Cancer

o inhibition (cellular)[4]
c]pyridines

Inhibition of

Aryl-Pyrrolo[3,2- ) o 0.12-0.21 pM

o Tubulin polymerization Cancer
C]pyridines (cellulan)[8]

(colchicine site)

Visualization of the Tubulin Inhibition Pathway

This diagram illustrates how 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule function
to induce cell death.
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Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine as a tubulin inhibitor.
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Conclusion and Future Directions

7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a representative of a highly versatile and
therapeutically relevant class of heterocyclic compounds. The core scaffold has demonstrated
potent activity against multiple high-value oncology targets, including protein kinases and
tubulin. The synthetic accessibility of this system allows for extensive SAR exploration,
enabling the fine-tuning of properties such as potency, selectivity, and oral bioavailability.

Future research will likely focus on:

o Expanding the Target Space: Exploring the activity of this scaffold against other kinase
families or different classes of enzymes.

o Optimizing Pharmacokinetics: Fine-tuning substituents to improve drug-like properties,
including metabolic stability and cell permeability, to develop orally bioavailable clinical
candidates.

o Combination Therapies: Investigating the synergistic effects of these agents when combined
with other established anticancer therapies.

The 1H-pyrrolo[3,2-c]pyridine framework represents a validated and promising starting point for
the discovery of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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